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Introduction

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound with
significant potential as a building block in synthetic organic chemistry. Its utility in the
development of novel pharmaceuticals and other high-value chemical entities is predicated on
a thorough understanding of its fundamental physical and chemical characteristics. This
technical guide provides a comprehensive overview of the core physical properties of this
compound, intended for researchers, chemists, and professionals in drug development. The
document outlines key properties, details the experimental methodologies for their validation,
and offers insights into the interpretation of this data, ensuring a foundation of scientific integrity
and practical applicability.

Molecular and Chemical Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical
analysis. The structural and identifying information for 1-Chloro-2-methoxy-5-methyl-4-
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nitrobenzene is summarized below.

IUPAC Name: 1-chloro-2-methoxy-5-methyl-4-nitrobenzene[1]

CAS Number: 62492-41-5[1][2]

Molecular Formula: CsHsCINO3[1]

Molecular Weight: 201.61 g/mol [1]

Canonical SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)CI[1]

Caption: 2D Molecular Structure of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Summary of Physical Properties

The following table summarizes the key physical properties of 1-Chloro-2-methoxy-5-methyl-
4-nitrobenzene based on available data. It is critical to note that many of these values are
computationally predicted and await experimental verification.
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Property Value | Description  Data Type Source
Appearance Gray-yellow solid Experimental ChemicalBook[2]
Molecular Weight 201.61 g/mol Computed PubChem[1]
81-83 °C (for the
] ] related isomer 1- )
Melting Point Experimental ChemBK[3]
chloro-2-methoxy-4-
nitrobenzene)
Boiling Point 287.3+20.0°C Predicted ChemBK[3]
Density 1.366 + 0.06 g/cm3 Predicted -
Soluble in Chloroform,
Ethyl Acetate. )
» ) ) ChemBK]3], Sigma-
Solubility Insoluble in water Experimental/Inferred )
. - Aldrich
(inferred from similar
compounds).
XLogP3 2.7 Computed PubChem|[1]
Topological Polar
55.1 A2 Computed PubChem[1]

Surface Area (TPSA)

In-Depth Analysis of Physicochemical

Characteristics
Physical State and Appearance

Experimentally, 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is synthesized as a gray-

yellow solid at standard temperature and pressure.[2] The color is characteristic of many

nitroaromatic compounds, arising from electronic transitions within the conjugated system. The

solid nature indicates that the intermolecular forces are sufficient to establish a stable crystal

lattice at room temperature.

Melting Point
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While specific experimental data for the title compound is scarce, a closely related isomer, 1-
chloro-2-methoxy-4-nitrobenzene, has a reported melting point of 81-83 °C.[3] The melting
point is a critical indicator of purity and lattice energy. A sharp melting range, typically less than
1 °C, is indicative of high purity. Broad melting ranges often suggest the presence of impurities,
which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Boiling Point

The predicted boiling point is approximately 287.3 °C.[3] It is crucial to approach this value with
caution, as nitroaromatic compounds can be thermally labile and may decompose at or below
their boiling points, especially at atmospheric pressure. Therefore, purification by distillation
should be conducted under high vacuum to lower the required temperature and minimize the
risk of degradation.

Solubility Profile

Based on its chemical structure and the computed XLogP3 value of 2.7, 1-Chloro-2-methoxy-
5-methyl-4-nitrobenzene is expected to be hydrophobic.[1] Data for analogous compounds
confirms solubility in common organic solvents such as chloroform and ethyl acetate, while
being insoluble in water.[3] This solubility profile is consistent with a molecule that is largely
nonpolar, dominated by the benzene ring, but with polar functional groups (nitro and ether) that
allow for interaction with moderately polar solvents.

Spectroscopic Profile (Anticipated)

While specific spectra for this compound are not readily available in public databases, its
structure allows for the confident prediction of its key spectroscopic features.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the aromatic protons, the methoxy group protons (-OCHs), and the methyl group protons (-
CHs). The aromatic protons will appear as singlets or doublets in the downfield region
(typically 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm, and
the methyl protons will be a singlet further upfield, around 2.3-2.5 ppm.

e 13C NMR: The carbon NMR spectrum will display eight distinct signals for each unique
carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range,
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with carbons attached to electronegative groups (Cl, O, N) appearing further downfield. The
methoxy and methyl carbons will appear upfield.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption
bands corresponding to the N-O stretching of the nitro group, typically found around 1520-
1560 cm~1 (asymmetric) and 1345-1385 cm~* (symmetric). Other key peaks will include C-H
stretches for the aromatic ring and alkyl groups, C=C aromatic ring stretches, and C-O ether

stretches.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity approximately one-third of the M* peak, which is
indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of
35Cl and 37Cl).

Experimental Protocols for Physical Property
Determination

To ensure scientific rigor, predicted properties must be validated experimentally. The following
section details standardized protocols for determining the key physical properties of 1-Chloro-

2-methoxy-5-methyl-4-nitrobenzene.
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Sample Preparation

(Melting Point (DSC)) (SolubilityAssessmentj (NMR (1H,13C)j [Mass Spectrometry(MSD GR Spectroscopa

[ x = 1 )//

Click to download full resolution via product page

Caption: Workflow for the experimental characterization of physical properties.

Protocol: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy,
sensitivity, and ability to detect phase transitions and thermal events, providing both the onset
and peak melting temperatures.

o Sample Preparation: Accurately weigh 1-3 mg of the dried, purified solid into a standard
aluminum DSC pan.

e Instrument Setup:

o Place the sample pan and an empty reference pan into the DSC cell.
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o Set the temperature program to ramp from 25 °C to 120 °C at a rate of 10 °C/min. The
final temperature should be well above the expected melting point.

o Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.

o Data Acquisition: Initiate the temperature program and record the heat flow as a function of
temperature.

e Analysis: The melting event will appear as an endothermic peak on the thermogram. The
onset of this peak is typically reported as the melting point. The sharpness of the peak
provides a qualitative measure of purity.

Protocol: Solubility Assessment

Causality: This protocol provides a semi-quantitative measure of solubility in various solvents,
which is critical for selecting appropriate solvents for reactions, purification, and formulation.

e Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol,
ethyl acetate, chloroform, hexane).

o Sample Addition: Add 1 mg of the compound to each vial.

o Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and allow it to
settle. Observe for dissolution. Classify as "freely soluble," "sparingly soluble,” or "insoluble."

o Observation (Heating): For samples that are sparingly soluble or insoluble, gently heat the
vial to 50 °C and observe any change in solubility. Note if the compound precipitates upon
cooling, which is crucial information for recrystallization procedures.

¢ Quantitative Assessment (Optional): For a precise solubility value, prepare a saturated
solution, filter out the undissolved solid, and determine the concentration of the filtrate using
UV-Vis spectroscopy or HPLC with a calibration curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
is not widely available, data from closely related nitroaromatic and chlorinated compounds
necessitates stringent safety protocols.
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 Toxicity: Many nitroaromatic compounds are classified as harmful if swallowed.[4]
e Irritation: Analogous compounds are known to cause skin and eye irritation.[3]

» Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has synthesized the available computed and experimental data to present
a detailed profile of the physical properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.
Key characteristics such as its solid state, predicted melting and boiling points, and anticipated
solubility have been outlined. Furthermore, this guide provides robust, field-proven
experimental protocols for the validation of these properties, empowering researchers to
confirm and expand upon this foundational knowledge. A thorough understanding and
verification of these physical properties are indispensable for the successful application of this
versatile chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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